molecular formula C10H16N2OS B2470534 1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine CAS No. 2176125-85-0

1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine

Cat. No.: B2470534
CAS No.: 2176125-85-0
M. Wt: 212.31
InChI Key: QHJLJOKAKXJFKE-UHFFFAOYSA-N
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Description

1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine is a heterocyclic compound that contains both a piperidine ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine typically involves the reaction of 1-methylpiperidine with a thiazole derivative. One common method is the nucleophilic substitution reaction where 1-methylpiperidine reacts with 2-chloromethyl-1,3-thiazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-[(1,3-oxazol-2-yloxy)methyl]piperidine: Contains an oxazole ring instead of a thiazole ring.

    1-Methyl-2-[(1,3-imidazol-2-yloxy)methyl]piperidine: Contains an imidazole ring instead of a thiazole ring.

    1-Methyl-2-[(1,3-pyrazol-2-yloxy)methyl]piperidine: Contains a pyrazole ring instead of a thiazole ring.

Uniqueness

1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine is unique due to the presence of both a thiazole and a piperidine ring, which can confer distinct chemical and biological properties. The thiazole ring is known for its aromaticity and ability to participate in various chemical reactions, while the piperidine ring can enhance the compound’s solubility and bioavailability .

Properties

IUPAC Name

2-[(1-methylpiperidin-2-yl)methoxy]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-12-6-3-2-4-9(12)8-13-10-11-5-7-14-10/h5,7,9H,2-4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJLJOKAKXJFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1COC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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